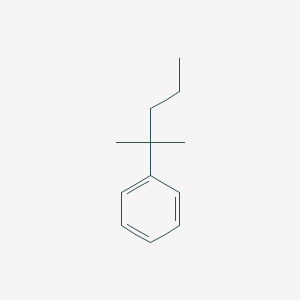

(1,1-Dimethylbutyl)benzene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

1985-57-5 |

|---|---|

分子式 |

C12H18 |

分子量 |

162.27 g/mol |

IUPAC 名称 |

2-methylpentan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-4-10-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

InChI 键 |

PIUUDKDOAUICQP-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C)C1=CC=CC=C1 |

规范 SMILES |

CCCC(C)(C)C1=CC=CC=C1 |

沸点 |

205.5 °C |

其他CAS编号 |

1985-57-5 |

同义词 |

(1,1-dimethylbutyl)benzene |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations

Friedel-Crafts Alkylation of Benzene (B151609) with C6 Precursors

The Friedel-Crafts alkylation is a cornerstone of organic chemistry for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. mt.com In the case of (1,1-Dimethylbutyl)benzene, this is achieved by reacting benzene with a C6 alkylating agent in the presence of a catalyst.

Electrophilic Aromatic Substitution Mechanisms

The fundamental mechanism of the Friedel-Crafts alkylation is electrophilic aromatic substitution (SEAr). wikipedia.org This process can be broken down into a few key steps:

Generation of an Electrophile: The first step involves the formation of a highly reactive electrophile, a carbocation, from the C6 precursor. mt.com

Nucleophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic carbocation. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgalgoreducation.com

Deprotonation: In the final step, a weak base, often the anionic part of the catalyst complex (e.g., AlCl₄⁻), removes a proton from the carbon atom of the arenium ion that bears the new alkyl group. mt.comchemguide.co.uk This step restores the aromaticity of the benzene ring, yielding the final product, this compound. masterorganicchemistry.com

Generation and Stabilization of Tertiary Carbocation Intermediates

The stability and structure of the carbocation intermediate are critical to the outcome of the Friedel-Crafts alkylation.

The 1,1-dimethylbutyl carbocation is a tertiary carbocation. Tertiary carbocations are significantly more stable than their secondary or primary counterparts due to two main electronic effects:

Inductive Effect: The alkyl groups attached to the positively charged carbon are electron-donating. They push electron density towards the carbocation, helping to disperse the positive charge and thereby stabilizing the ion. libretexts.org

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. This sharing of electron density over a larger area further stabilizes the carbocation. khanacademy.org

The formation of this tertiary carbocation is favored, which is why precursors that can readily generate it are effective in this synthesis. For example, using a tertiary alkyl halide like 2-chloro-2-methylpentane (B1597335) would directly generate the desired 1,1-dimethylbutyl carbocation upon interaction with a Lewis acid catalyst. libretexts.org

A significant challenge in Friedel-Crafts alkylation is the propensity of carbocations to rearrange to more stable forms. libretexts.orglibretexts.org This can occur through hydride shifts (the migration of a hydrogen atom with its pair of electrons) or alkyl shifts. masterorganicchemistry.com For instance, if one were to start with a primary alkyl halide like 1-chloro-3,3-dimethylbutane, the initially formed primary carbocation would be highly unstable and would rapidly rearrange via a hydride shift to form the more stable tertiary 1,1-dimethylbutyl carbocation. stackexchange.com

While this rearrangement can be advantageous in forming the desired tertiary product from a primary precursor, it also presents a challenge in controlling the product distribution if other stable carbocations can be formed. masterorganicchemistry.com However, in the case of forming this compound, the tertiary carbocation is the most stable C6 isomer, minimizing the formation of other isomers through rearrangement.

Formation of the 1,1-Dimethylbutyl Carbocation

Catalytic Systems for Friedel-Crafts Alkylation

The choice of catalyst is crucial for the efficiency and selectivity of the Friedel-Crafts alkylation. numberanalytics.com Both Protic (Brønsted) and Lewis acids are commonly employed. mt.comresearchgate.net

Lewis acids are the most common catalysts for Friedel-Crafts alkylation. numberanalytics.com They function by accepting a pair of electrons from the halogen of an alkyl halide, weakening the carbon-halogen bond and facilitating the formation of the carbocation. algoreducation.com

Aluminum chloride (AlCl₃): A very strong and widely used Lewis acid catalyst. beilstein-journals.org It readily forms a complex with the alkyl halide, leading to the generation of the carbocation. byjus.com

Ferric chloride (FeCl₃): Another effective Lewis acid catalyst for this reaction. algoreducation.com

Boron trifluoride (BF₃): A weaker Lewis acid compared to AlCl₃, which can sometimes offer higher selectivity and reduce side reactions. numberanalytics.com

Protic acids, such as hydrofluoric acid (HF), can also catalyze the reaction, particularly when using alkenes as the alkylating agent. researchgate.net The acid protonates the alkene to form the carbocation.

The strength of the Lewis acid can influence the reaction rate and selectivity. Stronger Lewis acids like AlCl₃ lead to faster reactions but may also promote side reactions like polyalkylation, where more than one alkyl group is added to the benzene ring. numberanalytics.com

Table 1: Common Catalysts in Friedel-Crafts Alkylation

| Catalyst | Type | Common Precursors | Key Characteristics |

| AlCl₃ | Lewis Acid | Alkyl Halides | Strong catalyst, widely used, can lead to over-alkylation. numberanalytics.combeilstein-journals.org |

| FeCl₃ | Lewis Acid | Alkyl Halides | Effective catalyst. algoreducation.com |

| BF₃ | Lewis Acid | Alcohols, Alkenes | Weaker catalyst, can offer higher selectivity. numberanalytics.comresearchgate.net |

| HF | Protic Acid | Alkenes | Strong acid, often used in industrial processes. researchgate.net |

Influence of Catalyst Type and Concentration on Reaction Outcome

The choice of catalyst and its concentration are paramount in dictating the efficiency and selectivity of the Friedel-Crafts alkylation to produce this compound. The reaction typically involves a Lewis acid catalyst to generate a carbocation electrophile from an alkyl halide or alkene. jkchemical.com

A variety of Lewis acids can be employed, with their activity levels directly impacting the reaction. jkchemical.com Very active catalysts like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are commonly used, while others such as ferric chloride (FeCl₃) and boron trichloride (B1173362) (BCl₃) are considered moderately active or mild. jkchemical.com The selection of an appropriate catalyst is crucial to minimize potential side reactions, such as product equilibration that can arise from the reversible formation of carbocations. jkchemical.com

The concentration of the catalyst also plays a significant role. Increasing the catalyst concentration generally accelerates the reaction rate by providing more active sites for the reactants. researchgate.net However, an optimal concentration often exists. researchgate.net Exceeding this optimal point can lead to an increase in side reactions, which in turn causes a decrease in the selectivity for the desired mono-alkylated product. iitm.ac.in For instance, in related alkylations, as the catalyst dosage increases, the reaction is hastened, but so are subsequent side reactions, which can diminish the selectivity of the desired product. iitm.ac.in

Table 1: Qualitative Activity of Common Lewis Acid Catalysts in Friedel-Crafts Alkylation This table provides a general classification of Lewis acids based on their catalytic activity in Friedel-Crafts reactions.

| Catalyst Activity | Examples of Lewis Acids |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | InCl₃, SbCl₅, FeCl₃, AlCl₃-CH₃NO₂ |

| Mild | BCl₃, SnCl₄, TiCl₄, FeCl₂ |

Source: Compiled from data in jkchemical.com

Reaction Conditions and Their Impact on Product Distribution

Beyond the catalyst, specific reaction conditions such as temperature and the choice of solvent have a profound impact on the product distribution, particularly on the selectivity of the alkylation process.

Temperature is a critical variable in the synthesis of this compound. While higher temperatures can increase the reaction rate, they can also promote undesirable outcomes. For example, in similar alkylations, an increase in temperature has been shown to decrease regioselectivity and promote carbocation rearrangements. researchgate.net This is particularly relevant for branched systems where the stability of intermediate carbocations can lead to isomeric products. In the alkylation of methylbenzene, for instance, the isomer distribution is highly dependent on the reaction temperature, with different isomers being favored at 0°C versus 25°C as thermodynamic stability begins to govern the product ratio at higher temperatures. chemguide.co.uk

The solvent system also influences the reaction. The polarity of the solvent can affect the rate of alkylation and may also contribute to carbocation rearrangement. researchgate.net In some systems, changing the solvent composition, such as increasing the proportion of a polar solvent like dichloromethane (B109758) (CH₂Cl₂), can alter the product distribution. researchgate.net

A significant challenge in Friedel-Crafts alkylation is the tendency for polyalkylation to occur. libretexts.org The initial product, this compound, contains an electron-donating alkyl group which activates the benzene ring, making it more susceptible to further alkylation than the original benzene reactant. chemguide.co.uklibretexts.org

Several strategies can be employed to favor the desired mono-alkylation:

Use of Excess Aromatic Substrate: The most common method to minimize polyalkylation is to use a large excess of benzene in the reaction mixture. jkchemical.comlibretexts.org This ensures that the electrophile is more likely to encounter a molecule of benzene rather than the already alkylated product, thereby promoting mono-substitution.

Acylation-Reduction Sequence: An alternative approach involves performing a Friedel-Crafts acylation followed by a reduction step. stackexchange.com The acyl group introduced in the first step is deactivating, which prevents any further substitutions on the aromatic ring. stackexchange.com The subsequent reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) yields the desired alkylbenzene without the risk of poly-substituted byproducts. stackexchange.com This method also has the advantage of preventing the carbocation rearrangements that can plague Friedel-Crafts alkylation. stackexchange.commasterorganicchemistry.com

Temperature and Solvent Effects on Alkylation Selectivity

Advanced Catalytic Systems for Branched Alkylbenzene Synthesis

Research into more efficient and environmentally benign catalytic systems has led to the exploration of novel catalysts, with ionic liquids emerging as a promising alternative to traditional Lewis and Brønsted acids. mdpi.com

Ionic liquids, which are salts with melting points below 100°C, have gained recognition as green solvents and catalysts for various chemical reactions, including alkylation. iitm.ac.in Their negligible vapor pressure, thermal stability, and tunable chemical properties make them attractive alternatives to volatile and corrosive catalysts like HF and AlCl₃. iitm.ac.inmdpi.com

Chloroaluminate ionic liquids have been extensively studied as catalysts for the alkylation of benzene. researchgate.net These ionic liquids, such as N-butylpyridinium chloroaluminate, are particularly effective. google.com Their Lewis acidity can be easily adjusted by changing the molar ratio of the organic halide salt to aluminum chloride (AlCl₃), allowing for the fine-tuning of their catalytic activity. iitm.ac.in

Studies have shown that chloroaluminate ionic liquids can exhibit better reaction activity than conventional catalysts like HF, achieving high alkene conversion at milder temperatures. iitm.ac.in For example, a 92% conversion of alkenes was achieved at 30°C using a chloroaluminate ionic liquid catalyst. iitm.ac.in The choice of the cation in the ionic liquid, such as those based on pyridinium (B92312) or imidazolium, can also influence the catalytic activity and selectivity. google.com An important feature of these systems is that the product often forms a separate phase from the ionic liquid, which facilitates easy separation and potential recycling of the catalyst. iitm.ac.inpharmtech.com

Table 2: Effect of Chloroaluminate Ionic Liquid Dosage on Alkene Alkylation of Benzene This table shows the relationship between the mole ratio of ionic liquid to alkenes and the resulting conversion and product selectivity at a constant temperature and benzene-to-alkene ratio.

| Mole Ratio (Ionic Liquid/Alkenes) | Alkene Conversion (%) | Selectivity of 2-LAB (%) |

|---|---|---|

| 0.62 | 92 | 28.44 |

| 0.64 | 95 | 32.23 |

| 0.67 | 95 | 30.36 |

Reaction conditions: Benzene/alkenes mole ratio = 8; T = 323K; XAlCl₃ (mole fraction of AlCl₃ in ionic liquid) = 0.64. Source: iitm.ac.in

Ionic Liquid Catalysis

Enhanced Selectivity and Milder Reaction Conditions

Recent advancements in synthetic protocols have aimed at improving selectivity towards the desired this compound isomer and employing milder reaction conditions to minimize side reactions and energy consumption.

While traditional Friedel-Crafts alkylations often utilize strong Lewis acids like aluminum chloride (AlCl₃), research has shown that the reaction temperature is a critical parameter for controlling product distribution. For instance, in the alkylation of benzene with isoamylenes over AlCl₃, the initial concentration of 1,1-dimethylpropylbenzene can be as high as 98% at 323 K, with the remainder being the 1,2-isomer. acs.org However, increasing the temperature leads to a decrease in the concentration of the 1,1-isomer. acs.org By carefully selecting the reaction conditions, including temperatures as low as -40 to -60 °C with an AlCl₃ + HCl system, it is possible to achieve a 100% concentration of the 1,1-dimethylpropylbenzene isomer. acs.org

The use of alternative catalytic systems has also been explored to achieve high selectivity under milder conditions. For example, BF₃ and HF have been shown to produce reaction mixtures with 100% of the 1,1-dimethylpropylbenzene isomer at 24 °C and 35 °C, respectively. acs.org These findings underscore the significant influence of the catalyst and temperature on the isomeric purity of the final product.

Heterogeneous Catalysis and Solid Acids

The shift towards more sustainable chemical processes has propelled the investigation of heterogeneous catalysts, particularly solid acids, as alternatives to traditional homogeneous catalysts. psu.edu Solid acids offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often, improved selectivity. psu.eduias.ac.in

Supported catalysts, where an active catalytic species is dispersed on a high-surface-area support, are a cornerstone of heterogeneous catalysis. ias.ac.in This approach can enhance catalytic activity and stability. ias.ac.in For instance, mesoporous silica-supported AlCl₃ (AlCl₃/SBA-15) has been investigated for Friedel-Crafts alkylation, demonstrating a higher turnover frequency and significantly longer deactivation time compared to conventional AlCl₃.

The choice of support material is crucial. Materials like silica (B1680970), alumina, zeolites, and various polymers are commonly used. ias.ac.ingoogle.com For example, a silica gel supported aluminum phenolate (B1203915) catalyst has been successfully used in the alkylation of phenols with alkenes, demonstrating good activity and selectivity. whiterose.ac.uk The properties of the support, such as surface area and porosity, can influence the accessibility of active sites to the reactants. ias.ac.in

| Catalyst System | Support Material | Key Advantages | Reference |

|---|---|---|---|

| AlCl₃ | Mesoporous Silica (SBA-15) | Higher turnover frequency, longer deactivation time. | |

| Aluminum Phenolate | Silica Gel | Good activity and ortho-selectivity in phenol (B47542) alkylation. | whiterose.ac.uk |

| Dodecatungstophosphoric acid (DTP) | K10 Montmorillonite Clay | Effective for tert-butylation of substituted benzenes with MTBE. | rsc.org |

The principles of green chemistry encourage the use of catalysts that are environmentally benign and reduce waste. mdpi.comimist.ma Solid acid catalysts are central to this approach in alkylation reactions. ias.ac.inmdpi.com They function by providing acidic sites (both Brønsted and Lewis) on a solid surface, thereby catalyzing the reaction without the need for soluble, corrosive, and often difficult-to-remove traditional acid catalysts. ias.ac.in

Zeolites, which are crystalline aluminosilicates, are a prominent class of solid acid catalysts. mdpi.com Their well-defined pore structures can lead to shape selectivity, favoring the formation of specific isomers. mdpi.com For example, in the alkylation of benzene with 1-dodecene, different types of zeolites like HY, USHY, and DAY have shown varying activities and selectivities towards the desired 2-phenyldodecane (B3050589) isomer. mdpi.com

Other solid acid catalysts include sulfonic acid-functionalized resins (e.g., Amberlyst), clays, and supported acids like solid phosphoric acid (SPA). ias.ac.inrsc.orgacs.org SPA has been studied for the alkylation of benzene with various hexene isomers. acs.org Interestingly, it was found that linear olefins tend to undergo alkylation, whereas branched olefins preferentially dimerize on SPA. acs.org This highlights the catalyst's ability to differentiate between olefin structures.

| Solid Acid Catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|

| Zeolites (HY, USHY, DAY) | Benzene alkylation with 1-dodecene | Activity and selectivity depend on zeolite type and Si/Al ratio. | mdpi.com |

| Solid Phosphoric Acid (SPA) | Benzene alkylation with hexene isomers | Linear olefins favor alkylation; branched olefins favor dimerization. | acs.org |

| 20% DTP on K10 Clay | Alkylation of anisole (B1667542) with MTBE | Highly effective compared to other solid acids. | rsc.org |

Supported Catalysts for Alkylarene Formation

Control of Isomer Content in Synthesis

The primary method for controlling isomer content lies in the judicious selection of catalysts and reaction conditions. As mentioned earlier, low temperatures in AlCl₃-catalyzed reactions can significantly favor the formation of the tertiary alkylbenzene isomer. acs.org The choice between different Lewis or Brønsted acids can also dictate the isomeric outcome. acs.org

The use of shape-selective catalysts like zeolites offers a powerful strategy for isomer control. mdpi.com The confined spaces within the zeolite pores can sterically hinder the formation of bulkier isomers, thereby enhancing the selectivity towards a specific product. While much of the research on shape-selective alkylation has focused on producing linear alkylbenzenes (LABs), the principles can be applied to the synthesis of branched alkylbenzenes. mdpi.com

Furthermore, mechanistic understanding plays a role. The alkylation of benzene with branched olefins over solid phosphoric acid shows that skeletal isomerization of the olefin can occur, which in turn affects the structure of the final alkylbenzene product. acs.org Therefore, controlling or minimizing such isomerization pathways is crucial for achieving high isomeric purity.

Reactivity Profiles and Transformation Pathways of 1,1 Dimethylbutyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The (1,1-dimethylbutyl) group, also known as the tert-pentyl group, is an electron-donating alkyl group. This characteristic activates the benzene ring, making it more susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. The general mechanism for these reactions involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. rsc.orgtutorchase.com A subsequent deprotonation step then restores the ring's aromaticity, resulting in the substituted product. rsc.org

Halogenation (e.g., Bromination)

Halogenation of (1,1-Dimethylbutyl)benzene can be achieved using standard electrophilic substitution methods. For instance, the bromination of the aromatic ring can be performed. Due to the directing effect of the alkyl group, substitution occurs at the positions ortho and para to it. However, the significant steric bulk of the tert-pentyl group heavily influences the product distribution. One documented method involves the bromination of 1-tert-pentylbenzene at the para position using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) to generate 1-bromo-4-(1,1-dimethylbutyl)benzene. While this specific example uses a radical pathway for benzylic bromination on other substrates, electrophilic aromatic bromination with Br₂ and a Lewis acid catalyst like FeBr₃ would also be expected to yield the para-substituted product due to steric hindrance at the ortho positions.

Table 1: Representative Halogenation Reaction

| Reactant | Reagent(s) | Product | Reference |

|---|

Nitration

Nitration involves the introduction of a nitro group (—NO₂) onto the benzene ring, typically using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.ukmasterorganicchemistry.com

For this compound, the activating tert-pentyl group facilitates this reaction. Studies on similar molecules, such as 4-tert-butylchlorobenzene, show that nitration proceeds effectively without the loss of the bulky tertiary alkyl group, even under conditions leading to dinitration. google.com The alkyl group directs the incoming nitro group to the ortho and para positions. Given the steric hindrance, the major product of mononitration is overwhelmingly the para-substituted isomer, 4-(1,1-dimethylbutyl)-1-nitrobenzene.

Further Alkylation Reactions

The alkyl group on this compound activates the ring, making it more reactive than benzene itself. This increased reactivity can lead to polyalkylation during Friedel-Crafts alkylation reactions. rsc.org If this compound is subjected to further alkylation (e.g., reacting it with an alkyl halide and a Lewis acid catalyst), the second alkyl group will add to the ring. The directing effect of the first group and steric considerations will determine the position of the second substituent, favoring the formation of di- and tri-substituted products, primarily at the less hindered para and meta positions relative to the initial group. Controlling the reaction to achieve mono-alkylation on an already substituted, activated ring is a common challenge in synthetic chemistry. rsc.org

Regioselectivity and Steric Hindrance Effects of the Branched Alkyl Group

The regioselectivity of electrophilic aromatic substitution on this compound is dominated by the steric effects of the bulky tert-pentyl group. libretexts.org As an alkyl group, it is an ortho, para-director, meaning it activates these positions towards electrophilic attack more than the meta position. This is due to the stabilization of the arenium ion intermediate through inductive effects and hyperconjugation.

However, the quaternary carbon atom attached directly to the benzene ring, along with its associated methyl and ethyl groups, creates significant steric hindrance. ntu.edu.sgresearchgate.net This bulkiness severely impedes the approach of an electrophile to the ortho positions. Consequently, electrophilic substitution occurs almost exclusively at the sterically accessible para position. This high degree of regioselectivity is a defining characteristic of the reactivity of tert-alkylbenzenes. For example, Friedel-Crafts acylation of 1-tert-pentylbenzene with acetyl chloride results in the acetyl group being placed at the para position.

Oxidation Reactions of the Benzylic and Alkyl Positions

A crucial aspect of the reactivity of this compound is its resistance to oxidation at the benzylic position. The benzylic carbon is the carbon atom directly attached to the benzene ring. Oxidation of alkyl side chains on a benzene ring by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically requires the presence of at least one hydrogen atom on this benzylic carbon. libretexts.orgntu.edu.sgjove.comlibretexts.orglibretexts.org

In this compound, the benzylic carbon is a quaternary carbon, bonded to two methyl groups, an ethyl group, and the benzene ring. As it has no benzylic hydrogens, it is inert to oxidation under standard conditions that would readily cleave other alkylbenzenes to form benzoic acid. libretexts.orgntu.edu.sglibretexts.org This lack of reactivity at the benzylic position is a key feature distinguishing tertiary alkylbenzenes from primary and secondary alkylbenzenes.

Table 2: Benzylic Oxidation Reactivity

| Compound | Benzylic Hydrogens | Reactivity with KMnO₄ | Product | Reference(s) |

|---|---|---|---|---|

| Toluene (B28343) | 3 | Yes | Benzoic Acid | jove.comyoutube.com |

| Ethylbenzene | 2 | Yes | Benzoic Acid | youtube.com |

| Isopropylbenzene | 1 | Yes | Benzoic Acid | masterorganicchemistry.com |

Investigating Isomerization and Transalkylation Processes

Under acidic conditions, particularly with catalysts like aluminum chloride (AlCl₃) or zeolites, this compound can undergo isomerization and transalkylation. tandfonline.comacs.orgresearchgate.net

Isomerization involves the rearrangement of the carbon skeleton of the alkyl group. For instance, this compound, which is a tert-pentylbenzene, can isomerize to form more stable secondary pentylbenzene (B43098) structures, such as (1,2-dimethylpropyl)benzene. acs.org This process occurs via carbocation intermediates. The formation of this compound itself during the Friedel-Crafts alkylation of benzene with neopentyl halides is a result of a carbocation rearrangement from a primary to a more stable tertiary carbocation before attacking the benzene ring. vaia.com

Transalkylation is the transfer of an alkyl group from one aromatic ring to another. wikipedia.org This is a reversible process of significant industrial importance. nefthim.com this compound can participate in transalkylation reactions. For example, in the presence of an acid catalyst, it can react with toluene. Depending on the activity of the catalyst system, the tert-pentyl group can be transferred to the toluene molecule. acs.org Studies have shown that with a mild catalyst (AlCl₃ + CH₃NO₂), transalkylation can proceed without isomerization of the alkyl group's carbon skeleton. acs.org More active catalysts, however, can promote both transalkylation and isomerization simultaneously. acs.org

Thermodynamic and Kinetic Control of Isomer Formation

The formation of this compound and its isomers during electrophilic aromatic substitution, such as Friedel-Crafts alkylation, is a classic example of the interplay between thermodynamic and kinetic control. masterorganicchemistry.comlibretexts.orgwikipedia.org In a chemical reaction that can yield two or more different products, the product that forms the fastest is known as the kinetic product, while the most stable product is the thermodynamic product. masterorganicchemistry.comlibretexts.org The predominance of one over the other is dictated by the reaction conditions, primarily temperature. libretexts.org

Under conditions of kinetic control , typically at lower temperatures, the product distribution is determined by the relative rates of formation of the possible carbocation intermediates. The reaction pathway with the lower activation energy will be favored, leading to the kinetic product. libretexts.orgwikipedia.org In the context of forming branched alkylbenzenes, this often involves the initial formation of a less stable carbocation that rapidly reacts with the aromatic ring.

Conversely, under thermodynamic control , usually at higher temperatures, the reaction becomes reversible. masterorganicchemistry.comlibretexts.org This allows the initially formed products to revert to their carbocation intermediates and subsequently rearrange to form the most stable isomer. Over time, the product mixture will reach equilibrium, with the most thermodynamically stable isomer being the major component. masterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary. Consequently, reactions that can form a tertiary carbocation will generally favor the formation of the corresponding tertiary alkylbenzene as the thermodynamic product.

In the synthesis of this compound via Friedel-Crafts alkylation of benzene with an appropriate alkylating agent, such as a neohexyl halide or neohexene, carbocation rearrangements are a significant consideration. libretexts.orgmt.com For instance, the alkylation of benzene with 1-chloro-2,2-dimethylpropane (B1207488) initially forms a primary carbocation that rapidly rearranges to a more stable tertiary carbocation through a methyl shift, leading to the formation of (1,1-dimethylpropyl)benzene (tert-pentylbenzene). A similar principle applies to the formation of this compound, where the formation of the tertiary carbocation leading to this isomer is favored under conditions that allow for rearrangement.

Table 1: General Principles of Kinetic vs. Thermodynamic Control

| Control Type | Reaction Conditions | Determining Factor | Major Product |

| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Reaction (Lower Activation Energy) | The product that is formed fastest. libretexts.orgwikipedia.org |

| Thermodynamic Control | High Temperature, Long Reaction Time | Product Stability (Lower Gibbs Free Energy) | The most stable product. masterorganicchemistry.comwikipedia.org |

Study of Interconversion Equilibria of Branched Alkylbenzenes

The interconversion of branched alkylbenzene isomers is a well-documented phenomenon, particularly in the presence of acid catalysts. These studies provide valuable insights into the relative stabilities of different isomers at equilibrium. While specific studies on the interconversion of this compound isomers are not extensively reported, research on analogous compounds like tert-butylbenzenes and pentylbenzenes offers a strong basis for understanding its behavior. researchgate.net

Studies on the isomerization of branched pentylbenzenes have shown that under equilibrium conditions, 1,2-dimethylpropyl-substituted derivatives are favored over the 1,1-dimethylpropyl isomers. researchgate.net This indicates a subtle interplay of steric and electronic factors that determine the ultimate thermodynamic stability of the isomers.

The equilibrium of positional and structural isomerization of branched alkylbenzenes is typically studied in the liquid phase over a range of temperatures using catalysts like aluminum halides or superacids. researchgate.netresearcher.lifeetsu.edu The thermodynamic characteristics of these isomerization reactions, such as the enthalpy (ΔH°) and entropy (ΔS°) of reaction, can be determined from the temperature dependence of the equilibrium constants.

For instance, in the study of tert-butylbenzene (B1681246) isomerization, the equilibrium between different isomers can be established, and the relative concentrations at equilibrium reflect their thermodynamic stabilities. researchgate.net These equilibria are dynamic processes where the alkyl groups can migrate around the benzene ring or even undergo structural rearrangement, especially under forcing conditions.

Table 2: Factors Influencing Interconversion Equilibria of Branched Alkylbenzenes

| Factor | Influence on Equilibrium |

| Temperature | Affects the equilibrium constant and the position of equilibrium. Higher temperatures favor the formation of less stable isomers to a greater extent (Le Chatelier's principle). |

| Catalyst | An acid catalyst is required to facilitate the carbocation intermediates necessary for isomerization. The type and strength of the catalyst can influence the rate at which equilibrium is achieved. etsu.edu |

| Structure of Alkyl Group | The branching and size of the alkyl group determine the relative stabilities of the possible isomers due to steric and hyperconjugation effects. |

| Substitution Pattern | The position of the alkyl groups on the benzene ring (ortho, meta, para) influences the thermodynamic stability due to steric interactions between adjacent substituents. |

Radical Pathways Involving the Benzylic Carbon (as studied for related alkylbenzenes)

Radical reactions of alkylbenzenes typically occur at the benzylic position, which is the carbon atom directly attached to the aromatic ring. libretexts.orglibretexts.org This is because the benzylic C-H bond is significantly weaker than other alkyl C-H bonds. The reason for this reduced bond dissociation energy is the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comlibretexts.org The unpaired electron in the benzylic radical can be delocalized into the π-system of the aromatic ring, which greatly increases its stability. libretexts.org

However, a critical structural requirement for these typical benzylic radical reactions is the presence of at least one hydrogen atom at the benzylic position. libretexts.orgyoutube.com Common reactions that proceed via a benzylic radical intermediate include the oxidation of alkyl side-chains to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) and the benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator. libretexts.orglibretexts.orglibretexts.org

In the case of this compound, the benzylic carbon is a quaternary carbon atom, meaning it is bonded to the benzene ring and three other carbon atoms (one from the ethyl group and two from the methyl groups). Consequently, This compound has no benzylic hydrogens . This structural feature renders it inert to reactions that specifically require the abstraction of a benzylic hydrogen atom. libretexts.orgyoutube.com For example, unlike toluene or ethylbenzene, this compound would not be oxidized to benzoic acid by potassium permanganate under standard conditions. libretexts.org

While the benzylic carbon of this compound is unreactive in typical radical abstraction reactions, other radical pathways could potentially occur under more forcing conditions or with different radical species. For instance, radical reactions involving the alkyl chain at positions other than the benzylic carbon could take place, although these are generally less favorable. Furthermore, reactions involving radical attack on the aromatic ring itself are also possible but usually require specific reagents and conditions. acs.org

Table 3: Reactivity of Alkylbenzenes in Benzylic Radical Reactions

| Compound | Presence of Benzylic Hydrogens | Reactivity with KMnO₄ or NBS | Product of Oxidation (KMnO₄) |

| Toluene | Yes (3) | Reactive libretexts.org | Benzoic acid libretexts.org |

| Ethylbenzene | Yes (2) | Reactive libretexts.org | Benzoic acid libretexts.org |

| Isopropylbenzene | Yes (1) | Reactive youtube.com | Benzoic acid youtube.com |

| tert-Butylbenzene | No (0) | Inert libretexts.orglibretexts.org | No reaction libretexts.orglibretexts.org |

| This compound | No (0) | Inert | No reaction |

Computational and Theoretical Investigations of 1,1 Dimethylbutyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio ("from first principles") and density functional theory methods solve approximations of the Schrödinger equation to determine electronic structure and energies. acs.org

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. researchgate.net For (1,1-dimethylbutyl)benzene, DFT calculations can elucidate key aspects of its electronic character.

Key electronic properties that can be determined via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can map the electrostatic potential surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other reagents.

While specific DFT studies on this compound are not prevalent in the literature, the methodology is routinely applied to similar molecules. For instance, in related systems, DFT calculations using functionals like B3LYP have been employed to investigate reaction mechanisms and predict properties. researchgate.net For alkylbenzenes, it is also important to consider London dispersion forces, and modern DFT methods often include corrections (e.g., DFT-D3 or DFT-D4) to accurately model these non-covalent interactions, which can influence conformational energies and intermolecular binding. chemrxiv.org

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.9 eV | Energy of the outermost electrons; relates to ionization potential and ability to act as an electron donor. |

| LUMO Energy | 0.5 eV | Energy of the lowest energy empty orbital; relates to electron affinity and ability to act as an electron acceptor. |

| HOMO-LUMO Gap | 9.4 eV | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. |

| Dipole Moment | ~0.4 D | Measures the molecule's overall polarity. A small value indicates low polarity, typical for hydrocarbons. |

To obtain highly accurate energetic data, such as enthalpies of formation and reaction, chemists turn to high-level ab initio methods. While B3LYP is technically a hybrid-DFT functional, it is widely used for energetic calculations due to its reliability. researchgate.net More rigorous and computationally expensive composite methods like the Gaussian-n theories (e.g., G3MP2, G4) are designed to yield thermochemical data with near-chemical accuracy (typically within 1-2 kcal/mol). mdpi.commdpi.com

These methods were successfully tested for predicting reaction enthalpies for isomerization and transalkylation reactions involving tert-amylbenzene. figshare.com The G3MP2 composite method, for example, has been shown to provide gas-phase enthalpies of formation for various alkylbenzenes that agree very well with reliable experimental data. mdpi.commdpi.com Such calculations involve finding the lowest energy conformation of the molecule and applying a series of corrections, including zero-point vibrational energy, to arrive at a final, highly accurate enthalpy value. figshare.com This data is invaluable for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

A study on the chemical equilibria of tert-amylbenzenes used both experimental measurements and high-level B3LYP and G3MP2 calculations to determine the enthalpies of isomerization and transalkylation. figshare.com The excellent agreement between the experimental and computed values validated the accuracy of these theoretical models for branched alkylbenzenes. figshare.com

Density Functional Theory (DFT) Studies

Molecular Dynamics and Conformational Analysis

This compound is a flexible molecule due to the single bond connecting the bulky alkyl group to the phenyl ring. The rotation around this bond gives rise to different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. ulpgc.esull.es

An MD simulation models the movement of atoms over time by solving Newton's equations of motion. ull.es For this compound, an MD simulation would track the rotational dynamics of the tert-amyl group relative to the benzene (B151609) ring. By simulating the molecule for a sufficient period (typically nanoseconds), a representative ensemble of conformations can be generated. Analyzing this trajectory allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial, as the reactivity and physical properties of the molecule can be dependent on its preferred conformation.

Strain Energy Analysis in Branched Alkylbenzene Systems

The attachment of a bulky (1,1-dimethylbutyl) group to a benzene ring introduces steric strain. This strain arises from van der Waals repulsion between the atoms of the alkyl group and the ortho hydrogens of the benzene ring. Computational methods can quantify this strain energy, which is the excess energy a molecule possesses due to these unfavorable interactions compared to a hypothetical, strain-free reference compound. researchgate.netbyjus.com

The strain energy in this compound influences its conformational preferences and thermodynamic stability. For instance, the molecule will adopt a conformation that minimizes the steric clash between the methyl and ethyl groups of the side chain and the aromatic ring. Studies on other sterically hindered alkylbenzenes, like tert-butylbenzenes, have shown that steric crowding can impact properties like hydrogenation enthalpies. mdpi.comd-nb.info New experimental and computational results have been used to derive a strain value for tert-amylbenzene, which is useful in additive schemes for predicting the properties of branched alkylbenzenes. figshare.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the entire pathway of a chemical reaction. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

A quintessential reaction involving this compound is its formation via the Friedel-Crafts alkylation of benzene. sciencemadness.org This reaction is known for being complex, often involving carbocation intermediates that can rearrange. sciencemadness.org Computational modeling can trace the mechanistic steps, including the formation of an initial carbocation, its potential rearrangement, and the final electrophilic attack on the benzene ring. scielo.brresearchgate.net For example, theoretical studies on the alkylation of benzene with isopropyl chloride have detailed the free energy profile, identifying the rate-determining step and the role of the catalyst in the mechanism. scielo.brresearchgate.net

A significant challenge in Friedel-Crafts alkylations is predicting the product distribution, especially when carbocation rearrangements are possible. sciencemadness.org Computational modeling excels in this area. For the synthesis of this compound, the reaction could theoretically proceed through different carbocation intermediates.

By calculating the relative energies of these potential intermediates and the activation barriers for their formation and interconversion, a quantitative prediction of product selectivity can be made. For instance, the alkylation of benzene with an alcohol precursor like 2-methyl-2-pentanol (B124083) would generate a tertiary carbocation (2-phenyl-2-methylpentyl cation). However, if one were to start with a different precursor that might form a less stable secondary carbocation, computational models could predict the likelihood of a hydride or alkyl shift to form the more stable tertiary carbocation before alkylating the benzene ring. Such rearrangements are common, and computational studies can confirm that the pathway leading to the tertiary-substituted product, this compound, is energetically favored. Recent advances have even produced algorithms that can automatically generate networks of possible mechanistic steps and predict product distributions for complex cationic rearrangements. acs.org

| Carbocation Intermediate | Structure | Relative Energy (kcal/mol) | Comment |

|---|---|---|---|

| Tertiary (1,1-Dimethylbutyl) Cation | [C₆H₅-C⁺(CH₃)₂CH₂CH₃] | 0.0 (Reference) | Most stable; leads directly to the desired product. |

| Secondary Cation (via Hydride Shift) | [C₆H₅-CH(CH₃)CH⁺(CH₃)CH₃] | +10 to +15 | Significantly less stable; rearrangement to tertiary is highly favored. |

Elucidation of Carbocation Rearrangement Mechanisms

Computational and theoretical studies have been instrumental in elucidating the mechanistic pathways leading to the formation of this compound, particularly through Friedel-Crafts alkylation. The synthesis typically involves the reaction of benzene with an alkyl halide, such as 1-chloro-2,2-dimethylpropane (B1207488), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Theoretical models explain why the resulting product is this compound (also known as tert-hexylbenzene) instead of the unrearranged (2,2-dimethylpropyl)benzene.

The process begins with the interaction between the alkyl halide and the Lewis acid, which facilitates the cleavage of the carbon-chlorine bond to form a carbocation. Initially, this generates a primary carbocation, (2,2-dimethylpropyl)ium. However, primary carbocations are highly unstable. libretexts.org Computational chemistry, particularly using methods like Density Functional Theory (DFT), supports a rapid rearrangement of this unstable intermediate to a more stable form. worktribe.comscielo.br

This rearrangement occurs via a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement). In this step, a methyl group from the carbon adjacent to the positively charged carbon migrates with its pair of electrons to the primary carbocation center. This migration results in the formation of a tertiary carbocation, the 1,1-dimethylbutyl cation (tert-hexyl cation).

Table 1: Carbocation Rearrangement in the Formation of this compound

| Step | Reactant/Intermediate | Process | Product/Intermediate | Stability |

| 1 | 1-chloro-2,2-dimethylpropane + AlCl₃ | Heterolytic Cleavage | (2,2-dimethylpropyl)ium (Primary Carbocation) | Highly Unstable |

| 2 | (2,2-dimethylpropyl)ium | 1,2-Methyl Shift | (1,1-dimethylbutyl)ium (Tertiary Carbocation) | More Stable |

| 3 | (1,1-dimethylbutyl)ium + Benzene | Electrophilic Aromatic Substitution | This compound | Stable Final Product |

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org This trend is explained by two main electronic effects: hyperconjugation and inductive effects. The tertiary (1,1-dimethylbutyl)ium cation is stabilized by hyperconjugation with the surrounding C-H and C-C sigma bonds and by the electron-donating inductive effect of the three alkyl groups attached to the positive carbon. fiveable.me Quantum chemical calculations confirm that the energy barrier for this rearrangement is very low, making the process virtually instantaneous. masterorganicchemistry.com

Once the stable tertiary carbocation is formed, it acts as a potent electrophile. It then attacks the electron-rich benzene ring in a classical electrophilic aromatic substitution reaction. The final step involves the loss of a proton (H⁺) from the benzene ring to regenerate the aromatic system, yielding the final product, this compound. libretexts.org Computational models show that the formation of the tertiary carbocation is the critical step that dictates the final structure of the alkylated benzene. scielo.br

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry fragmentation)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing valuable data for structural identification. These predictions are based on calculating the electronic and vibrational states of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for this compound can be predicted based on the chemical environment of each nucleus. The chemical shifts (δ) are influenced by factors such as hybridization, electronegativity of nearby atoms, and magnetic anisotropy. libretexts.orgchemistrysteps.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (ortho, meta, para) | 7.15 - 7.35 | Multiplet | 5H |

| -CH₂- (methylene) | ~1.65 | Triplet | 2H |

| -CH₃ (gem-dimethyl) | ~1.28 | Singlet | 6H |

| -CH₂-CH₃ (ethyl) | ~0.85 | Triplet | 3H |

| -CH₂-CH₃ (methylene of ethyl) | ~1.25 | Sextet | 2H |

Note: The ethyl group protons (-CH₂- and -CH₃) would further split each other. For simplicity, the primary splitting is noted. The gem-dimethyl protons are equivalent and appear as a single peak.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Quaternary aromatic C (C-ipso) | ~148 |

| Aromatic CH (C-ortho, C-meta, C-para) | 125 - 128 |

| Quaternary alkyl C (C(CH₃)₂) | ~38 |

| -CH₂- (methylene) | ~45 |

| -CH₃ (gem-dimethyl) | ~29 |

| -CH₂-CH₃ (ethyl) | ~9 |

| -CH₂-CH₃ (methylene of ethyl) | ~25 |

Note: Chemical shifts are relative to TMS at 0 ppm. Actual values can vary slightly with solvent. sigmaaldrich.comlibretexts.org

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3080 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch (in-ring) | 1600 & 1485 | Medium to Weak |

| C-H Bend (Alkyl) | 1365 - 1465 | Medium |

| C-H Out-of-Plane Bend (Aromatic) | 690 - 770 | Strong |

Note: The bands for aromatic C-H out-of-plane bending are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS) Fragmentation

In mass spectrometry with electron ionization (EI), this compound (molecular weight: 162.27 g/mol ) would undergo fragmentation. The fragmentation pattern can be predicted by considering the stability of the resulting carbocations.

The molecular ion peak [M]⁺ at m/z 162 would be observed. nist.gov A prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the benzene ring, which is a benzylic cleavage. The most stable carbocation that can be formed by simple cleavage is the tertiary carbocation at m/z 105, resulting from the loss of a propyl radical (•C₃H₇). However, the most abundant fragment is typically from the loss of the largest alkyl group, in this case, a propyl group, leading to a fragment that rearranges.

A major fragmentation pathway involves the loss of a propyl radical (•CH₂CH₂CH₃, mass 43) via cleavage of the bond between the quaternary carbon and the ethyl group, followed by rearrangement, or more commonly, the loss of an ethyl radical (•CH₂CH₃, mass 29) to form a stable tertiary carbocation.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost | Significance |

| 162 | [C₁₂H₁₈]⁺ | Molecular Ion (M⁺) |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical |

| 133 | [M - C₂H₅]⁺ | Loss of an ethyl radical, forming a stable benzylic cation |

| 119 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement product) |

Note: The base peak is often m/z 133, corresponding to the stable tertiary benzylic carbocation formed by the loss of the ethyl group. nist.govlibretexts.org

Advanced Analytical Characterization in Research Contexts

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatography is a cornerstone for separating (1,1-Dimethylbutyl)benzene from reaction byproducts, isomers, and other components within a mixture. The choice between gas and liquid chromatography depends on the sample's volatility and the complexity of the matrix.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. nih.gov It is frequently used to determine the purity of the substance and to analyze the composition of reaction mixtures. acs.org When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. nih.govresearchgate.net

For the analysis of alkylbenzenes, capillary columns such as those with a stationary phase like SE-30 (100% dimethylpolysiloxane) are often employed. acs.org The temperature of the injection port and the detector are critical parameters that are optimized for efficient separation. acs.org For instance, in the analysis of related alkylbenzenes, injector and detector temperatures might be set to 270 °C and 200 °C, respectively. acs.org The oven temperature is typically programmed to ramp up, ensuring the separation of compounds with different boiling points. ncat.edu For example, a temperature program might start at a lower temperature and increase to a higher temperature to elute all components of interest. ncat.edu

In a study analyzing a mixture containing various alkylbenzenes, this compound was identified as a component in aviation fuel using GC-MS. ncat.edu The technique is also used in environmental screening, where it has been identified in samples extracted with solvents like pentane. greenpeace.to The use of an internal standard, such as deuterated naphthalene, is common practice to ensure accurate quantification. greenpeace.to

Table 1: Illustrative GC Parameters for Alkylbenzene Analysis

| Parameter | Value/Description | Source |

| Column | Capillary, SE-30 (100% dimethylpolysiloxane) | acs.org |

| Carrier Gas | Helium | acs.org |

| Injection Temperature | 270 °C | acs.org |

| Detector Temperature (FID) | 200 °C | acs.org |

| Oven Program | Temperature ramp to separate components | ncat.edu |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | acs.orgresearchgate.net |

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a valuable tool for the separation of less volatile or more complex mixtures containing alkylbenzenes or their derivatives. researchgate.netnih.gov Reversed-phase HPLC, using columns like C18, is commonly employed for the separation of alkylbenzenes. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water or a buffer solution. researchgate.netnih.gov

For example, the isocratic separation of a series of alkylbenzenes has been achieved using an acetonitrile/phosphate buffer mobile phase. researchgate.net Detection is often carried out using a Diode Array Detector (DAD) or a UV detector at a specific wavelength, such as 254 nm. researchgate.net The elution order of alkylbenzenes in reversed-phase HPLC is generally related to their hydrophobicity, with less polar compounds having longer retention times. researchgate.net While specific HPLC methods for this compound are not extensively detailed in the provided results, the techniques applied to similar alkylbenzenes are directly applicable. researchgate.netnih.govunlv.edu

Gas Chromatography (GC) for Mixture Composition and Quantification

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of an aromatic compound typically shows signals in the aromatic region (around 6.5-8.0 ppm) for the protons on the benzene (B151609) ring and in the aliphatic region for the protons on the alkyl side chain. libretexts.org For this compound, one would expect to see signals corresponding to the phenyl group protons and distinct signals for the methyl, methylene, and other protons of the 1,1-dimethylbutyl group. docbrown.infodocbrown.info The chemical shifts and splitting patterns (multiplicity) of these signals provide information about the connectivity of the atoms. wisc.edu

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The spectrum of this compound would show distinct signals for the carbons of the benzene ring and the carbons of the alkyl side chain. rsc.orgnih.gov For example, the quaternary carbon attached to the benzene ring and the methyl carbons would have characteristic chemical shifts. rsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity |

| ¹H (Aromatic) | ~7.0 - 7.4 | Multiplet |

| ¹H (CH₂) | Varies | Multiplet |

| ¹H (CH₃ - ethyl) | Varies | Triplet |

| ¹H (CH₃ - gem-dimethyl) | Varies | Singlet |

| ¹³C (Aromatic) | ~120 - 150 | - |

| ¹³C (Aliphatic) | ~10 - 50 | - |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. jeol.com For this compound (C₁₂H₁₈), HRMS can confirm the molecular formula by measuring the exact mass of the molecular ion. nist.govnih.gov The NIST Chemistry WebBook lists the molecular weight of this compound as 162.2713. nist.gov

Electron Ionization (EI) is a common ionization technique used in conjunction with MS (B15284909). nist.gov The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for identification. ncat.edunist.gov This pattern arises from the breaking of specific bonds within the molecule upon electron impact. ncat.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. neptjournal.com The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the alkyl groups.

Key expected absorptions include:

C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region. libretexts.org

C-H stretching (aliphatic): Found below 3000 cm⁻¹.

C=C stretching (in-ring aromatic): Bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org

C-H "out-of-plane" (oop) bending: These strong absorptions in the 900-675 cm⁻¹ region are diagnostic for the substitution pattern on the benzene ring. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Type of Vibration | Source |

| Aromatic C-H | 3100-3000 | Stretch | libretexts.org |

| Aliphatic C-H | <3000 | Stretch | - |

| Aromatic C=C | 1600-1585, 1500-1400 | In-ring Stretch | libretexts.org |

| Aromatic C-H | 900-675 | Out-of-plane Bend | libretexts.org |

High-Resolution Mass Spectrometry (HRMS)

Calorimetric Techniques for Thermochemical Data Acquisition (e.g., Combustion Calorimetry, Transpiration Method)

The determination of fundamental thermochemical properties of compounds such as this compound is crucial for chemical engineering, process design, and safety assessments. Calorimetric techniques provide direct experimental measurement of energy changes associated with chemical reactions or phase transitions.

Combustion Calorimetry is a primary method for determining the enthalpy of formation of organic compounds. In this technique, a precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container known as a bomb calorimeter. vedantu.comgac.edu The reaction releases heat, which is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. vedantu.com The heat of combustion at constant volume (ΔU_comb) is calculated from this temperature rise. For benzene, the heat of combustion at constant volume was found to be 3263.9 kJ/mol at 25°C. doubtnut.com This value can then be used to calculate the standard enthalpy of combustion at constant pressure (ΔH_comb) and, subsequently, the standard enthalpy of formation (ΔfH°) using Hess's Law, by referencing the known enthalpies of formation for the combustion products, carbon dioxide (CO₂) and water (H₂O). doubtnut.com

The Transpiration Method is a reliable technique for measuring the vapor pressures of low-volatility compounds at various temperatures. doi.org An inert carrier gas is passed at a known flow rate over a sample of the compound, becoming saturated with its vapor. By measuring the mass loss of the sample over time, the vapor pressure can be determined. Performing these measurements at different temperatures allows for the calculation of the standard molar enthalpy of vaporization (ΔvapH°) via the Clausius-Clapeyron equation. doi.org This data is vital for distillation modeling, vapor pressure predictions, and understanding intermolecular forces.

While specific experimental data for this compound is compiled in specialized databases like the NIST / TRC Web Thermo Tables nist.gov, the table below summarizes the types of thermochemical data obtained through these calorimetric methods, with illustrative values for related compounds.

| Thermochemical Property | Technique | Description | Typical Application |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | Combustion Calorimetry | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. chemeo.com | Determining reaction energetics and chemical stability. gac.edu |

| Enthalpy of Vaporization (ΔvapH°) | Transpiration Method, Differential Scanning Calorimetry (DSC) | The amount of energy required to transform one mole of a liquid into a gas at a given pressure. chemeo.com | Essential for distillation process design and vapor-liquid equilibrium calculations. |

| Vapor Pressure (Pvap) | Transpiration Method | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. chemeo.com | Crucial for safety assessments, boiling point determination, and environmental fate modeling. |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | The amount of heat that must be added to one mole of a substance to raise its temperature by one degree Kelvin. chemeo.com | Used in heat transfer calculations and thermodynamic modeling of processes. ualberta.ca |

Spectrometric Techniques for Trace Analysis and Metabolite Identification (e.g., GC×GC TOF-MS for related compounds in complex mixtures)

Advanced spectrometric techniques are indispensable for the detection and identification of specific compounds like this compound, especially when they are present at trace levels within complex matrices such as petroleum products or biological samples. sun.ac.zaresearchgate.net

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) has emerged as a particularly powerful analytical tool. gcms.cz This technique offers a significant increase in separation power and peak capacity compared to conventional one-dimensional GC. ifpenergiesnouvelles.fr It employs two capillary columns of different chemical selectivities (e.g., nonpolar and polar) connected by a modulator. ifpenergiesnouvelles.fr The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second column for a rapid, secondary separation. chromatographytoday.com This results in a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity, dramatically improving the resolution of co-eluting compounds. ifpenergiesnouvelles.fr

The Time-of-Flight (TOF) mass spectrometer is an ideal detector for GC×GC due to its extremely fast data acquisition rates, which are necessary to accurately characterize the very narrow peaks (often less than 100 ms wide) generated in the second dimension. gcms.czchromatographytoday.com TOF-MS provides full mass spectral information for every point across the chromatogram, aiding in the confident identification of unknown compounds through library matching and deconvolution of overlapping peaks. chromatographytoday.com

In the context of petrochemical analysis, GC×GC-TOF-MS is used for the detailed characterization of hydrocarbon mixtures, including the identification of specific alkylbenzene isomers at trace levels that would be unresolved by other methods. ifpenergiesnouvelles.frresearchgate.net This level of detail is critical for quality control and process optimization. sun.ac.za

For metabolite identification, the sensitivity and resolving power of GC×GC-TOF-MS are crucial for detecting low-concentration metabolites in complex biological matrices like blood or urine. gcms.cz Research on related compounds demonstrates this capability. For instance, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone (6PPDQ), a derivative of a compound containing a dimethylbutyl group, was identified and shown to form DNA adducts. researchgate.net Furthermore, the Human Metabolome Database lists the compound (6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran, which contains the (1,1-Dimethylbutyl) structure, as having been detected in human blood. serummetabolome.ca These examples highlight the utility of advanced spectrometric techniques in identifying and characterizing metabolites of complex organic molecules.

| Technique Component | Principle | Advantage in Analysis |

|---|---|---|

| Two-Dimensional GC (GCxGC) | Uses two columns with orthogonal separation mechanisms (e.g., volatility and polarity). ifpenergiesnouvelles.fr | Vastly increased peak capacity and resolution of complex mixtures. ifpenergiesnouvelles.fr |

| Modulator | Traps and re-injects effluent from the first to the second column at high frequency. chromatographytoday.com | Enables the comprehensive two-dimensional separation and preserves the resolution from the first dimension. ifpenergiesnouvelles.fr |

| Time-of-Flight MS (TOF-MS) | Measures mass-to-charge ratio by the time it takes an ion to travel a fixed distance. chromatographytoday.com | Extremely fast data acquisition for narrow GCxGC peaks and provides full spectral data for identification. gcms.cz |

| Data Analysis Software | Uses algorithms for peak detection, deconvolution, and statistical comparison. gcms.cz | Facilitates finding significant chemical differences between sample classes and identifying unknown compounds. gcms.cz |

Research Applications and Broader Scientific Context

Use as a Chemical Intermediate in Complex Organic Syntheses

(1,1-Dimethylbutyl)benzene serves as a valuable intermediate in the multi-step synthesis of more complex molecules. Its benzene (B151609) ring can be functionalized through electrophilic aromatic substitution, and the bulky alkyl group can direct the position of incoming substituents.

A notable application is in the synthesis of synthetic cannabinoids. The process often begins with the bromination of a (1,1-dimethylalkyl)benzene derivative. For instance, a related compound, 1-bromo-4-(1,1-dimethylheptyl)benzene, is a key precursor. Similarly, this compound can be brominated to form 1-bromo-4-(1,1-dimethylbutyl)benzene . This brominated intermediate can then be used to construct more elaborate structures, such as the cyclohexanol (B46403) derivative JWH-296, by reacting it to form an organometallic reagent which is then added to a cyclohexanone (B45756) derivative grafiati.com.

The synthesis of phenolic derivatives is another area where this structure is employed. For example, 4,4'-(1,3-Dimethylbutylidene)diphenol, a compound used as a building block in the production of resins and other polymers, is synthesized through the acid-catalyzed reaction of phenol (B47542) with a related unsaturated hydrocarbon fda.gov. The synthesis of this compound itself, often via Friedel-Crafts alkylation of benzene with an appropriate alkyl halide like 1-chloro-2,2-dimethylpropane (B1207488), serves as a classic example of reactions involving carbocation intermediates nih.gov.

| Starting Material/Intermediate | Reaction Type | Product | Application of Product |

|---|---|---|---|

| This compound | Bromination | 1-Bromo-4-(1,1-dimethylbutyl)benzene | Intermediate for further functionalization |

| 1-Bromo-4-(1,1-dimethylalkyl)benzene | Grignard formation followed by addition to a ketone | (1R,3S)-3-[4-(1,1-Dimethylbutyl)phenyl]cyclohexanol grafiati.com | Synthetic cannabinoid analog research grafiati.com |

| Benzene and 1-chloro-2,2-dimethylpropane | Friedel-Crafts Alkylation | (1,1-Dimethylpropyl)benzene (tert-pentylbenzene) nih.gov | Demonstrates carbocation rearrangement nih.gov |

Contributions to Understanding Substituent Effects on Aromatic Systems

The tert-hexyl group of this compound is a bulky, electron-donating alkyl substituent. Its impact on the reactivity and regioselectivity of the benzene ring provides clear examples of steric and electronic effects.

Electronic Effects: As an alkyl group, the 1,1-dimethylbutyl substituent is an activator and an ortho, para-director for electrophilic aromatic substitution. This is due to the inductive effect and hyperconjugation, which enrich the electron density of the aromatic ring, particularly at the ortho and para positions. The formation of (1,1-dimethylpropyl)benzene (a closely related structure) via Friedel-Crafts alkylation of benzene with 1-chloro-2,2-dimethylpropane highlights the electronic stabilization of the intermediate tertiary carbocation, which forms through a rearrangement of the initial primary carbocation nih.gov.

Steric Effects: The significant steric bulk of the quaternary carbon atom attached to the ring hinders reactions at the ortho positions. This steric hindrance often leads to a higher proportion of the para-substituted product in reactions like nitration, sulfonation, or further alkylation, compared to reactions with less bulky alkylbenzenes. In a study involving the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with 2-methyl-2-butanol, the resulting tert-pentyl group (a similar bulky substituent) was shown to have a specific orientation where the ethyl and methyl groups are directed away from the ring to minimize steric strain scielo.br. This illustrates how such bulky groups influence molecular conformation.

Investigation in Complex Natural Product Extracts and Environmental Samples (e.g., in plant volatile components or pyrolysis products)

This compound has been identified as a component in various complex mixtures from both natural and anthropogenic sources. Its presence is typically detected using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS).

In the realm of natural products, a phytochemical analysis of the fruit of Lantana camara identified this compound as one of the compounds in its n-hexane fraction scielo.brscielo.br. This suggests that biosynthetic pathways in certain plants can produce this alkylbenzene structure.

The compound has also been detected as a product of pyrolysis, which is the thermal decomposition of materials at elevated temperatures in the absence of oxygen. For example, this compound was found among the pyrolysis products of lignite (B1179625) from Pakistan rsc.org. It was also identified during the flash pyrolysis of oleic acid over a nickel-on-alumina catalyst, indicating its formation during the catalytic cracking of long-chain fatty acids scielo.br. The pyrolysis of waste tires is another source of complex aromatic hydrocarbons, and while many alkylbenzenes are formed, specific isomers like this compound are less commonly reported than others revistadechimie.ro.

Fundamental Studies in Organometallic Chemistry (e.g., C-H activation studies involving similar alkyl groups)

While specific studies focusing on the C-H activation of this compound are not prominent, research on its isomers and other long-chain alkylbenzenes provides insight into the fundamental chemical behavior relevant to organometallic chemistry. These studies often explore the reactivity of the C-H bonds on the alkyl side chain.

For example, the decomposition of the related isomer n-hexylbenzene has been studied under supercritical water conditions researchgate.net. Such research investigates how extreme conditions, sometimes with catalysts, can promote the cleavage and rearrangement of the alkyl chain, providing fundamental data on bond-breaking and bond-forming processes relevant to heavy oil upgrading and biomass conversion researchgate.net. Other research has focused on the oxidation of n-hexylbenzene in a jet-stirred reactor, mapping out the complex reaction pathways and intermediate radical species that are formed . These intermediates, such as peroxyl radicals, are central to understanding autooxidation mechanisms in alkylaromatics .

Furthermore, studies on iridium complexes have quantified the relative bond dissociation enthalpies for various metal-carbon bonds, including that of a 2,3-dimethylbutyl (B1248744) group, which provides foundational thermodynamic data for understanding the stability of metal-alkyl interactions in C-H activation cycles.

Future Research Directions and Unexplored Avenues

Development of Highly Selective and Sustainable Synthetic Routes

The traditional synthesis of (1,1-dimethylbutyl)benzene often relies on Friedel-Crafts alkylation of benzene (B151609) with reagents like 1-chloro-2,2-dimethylpropane (B1207488), typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, these methods present challenges related to catalyst waste, environmental impact, and the formation of undesired isomers. Future research should prioritize the development of more selective and sustainable synthetic methodologies.

A primary goal is to maximize the incorporation of reactants into the final product, a principle known as atom economy. longdom.org Research into heterogeneous catalysts, such as zeolites and other solid acids, could offer significant advantages. These catalysts can be easily separated from the reaction mixture, reducing waste and allowing for catalyst recycling. Investigating the influence of catalyst pore size, acidity, and structure on the selectivity for this compound over other isomers is a critical research avenue.

Furthermore, exploring greener reaction conditions is paramount. longdom.org This includes the use of environmentally benign solvents like water or supercritical CO₂, or even solvent-free conditions facilitated by techniques such as mechanochemistry. cardiff.ac.ukmdpi.com Biocatalysis, using enzymes to perform the alkylation, represents another frontier, potentially offering high selectivity under mild conditions and reducing the reliance on harsh reagents and metal catalysts. huarenscience.comgesundheitsindustrie-bw.de

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Reusability, reduced waste, easier product purification. | Development of novel zeolites and solid acids with optimized pore structure and acidity for high regioselectivity. |

| Green Solvents/Solvent-Free | Reduced environmental impact, lower cost. | Exploring reaction kinetics and efficiency in supercritical fluids, ionic liquids, or under mechanochemical (ball-milling) conditions. cardiff.ac.uk |

| Biocatalysis | High specificity, mild reaction conditions, renewable catalyst source. longdom.org | Screening and engineering of enzymes for the alkylation of benzene; optimizing reaction conditions for biocatalytic processes. huarenscience.comgesundheitsindustrie-bw.de |

In-depth Mechanistic Studies of Minor Product Formation and Side Reactions

The synthesis of this compound via Friedel-Crafts alkylation is known to be accompanied by the formation of various side products. A significant side reaction is the rearrangement of the carbocation intermediate. The reaction, when initiated with a precursor like 1-chloro-2,2-dimethylpropane, involves the formation of a primary carbocation that rapidly rearranges to a more stable tertiary carbocation before attacking the benzene ring. However, competing rearrangements and subsequent reactions can lead to a mixture of structural isomers.